molecular formula C14H13N3O B12893529 2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine CAS No. 114494-03-0

2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine

Cat. No.: B12893529
CAS No.: 114494-03-0
M. Wt: 239.27 g/mol
InChI Key: ASXSFIJJUPPIID-UHFFFAOYSA-N
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Description

2-(3-Amino-2-methylphenyl)benzo[d]oxazol-6-amine is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-methylphenyl)benzo[d]oxazol-6-amine typically involves the reaction of 3-amino-2-methylphenol with 2-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-methylphenyl)benzo[d]oxazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-2-methylphenyl)benzo[d]oxazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-methylphenyl)benzo[d]oxazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-2-methylphenyl)benzo[d]oxazol-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino and methyl groups at specific positions on the benzoxazole ring can enhance its interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

114494-03-0

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-(3-amino-2-methylphenyl)-1,3-benzoxazol-6-amine

InChI

InChI=1S/C14H13N3O/c1-8-10(3-2-4-11(8)16)14-17-12-6-5-9(15)7-13(12)18-14/h2-7H,15-16H2,1H3

InChI Key

ASXSFIJJUPPIID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC3=C(O2)C=C(C=C3)N

Origin of Product

United States

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